![molecular formula C8H3BrF3NO B1448330 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole CAS No. 1260790-58-6](/img/structure/B1448330.png)

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Overview

Description

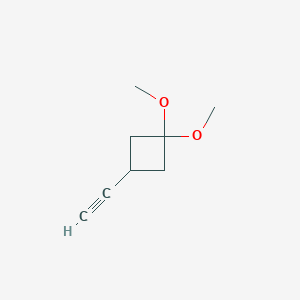

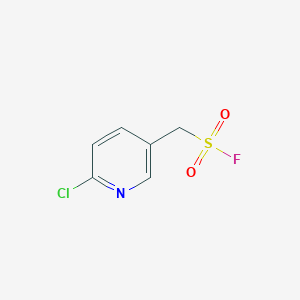

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.01 . It is a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an isoxazole ring. The isoxazole ring carries a bromine atom at the 5-position and a trifluoromethyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, isoxazoles in general have been found to participate in a variety of reactions. For instance, they can undergo denitrogenative cyclization with trifluoroacetic anhydride .Physical And Chemical Properties Analysis

This compound is a colorless liquid .Scientific Research Applications

Synthesis and Chemical Reactions

Condensed Heteroaromatic Ring Systems : 3-Substituted 5-(tributylstannyl)isoxazoles, related to 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, were synthesized for various reactions, including iodination and palladium-catalyzed benzoylation, yielding different isoxazole derivatives (Sakamoto, Kondo, Uchiyama, & Yamanaka, 1991).

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks : Research on synthesizing 5-fluoroalkyl-substituted isoxazoles from halogenoximes, including CF3-substituted alkenes, resulted in various derivatives suitable for large-scale production (Chalyk et al., 2019).

Gold-Catalyzed Cycloaddition Reactions : Benzo[d]isoxazoles underwent gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, yielding polysubstituted oxazines or oxazepines (Xu, Zhao, Li, & Liu, 2018).

Drug Development and Heterocyclic Chemistry

Imidazo[4',5'4,5]benzo[1,2-d]isoxazol-6-one Derivatives

: The design of new heterocyclic systems, such as imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives, has gained interest for drug development. Benzo[d]isoxazole is a privileged scaffold associated with pharmacological activities (Zhang, Yan, Wang, & Liu, 2021).

Isoxazolines and Isoxazoles in Antimicrobial and Anti-Inflammatory Applications : Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones synthesized from isoxazoles showed significant antimicrobial and anti-inflammatory activities (Rajanarendar et al., 2013).

Advanced Material Synthesis

- Trifluoromethylation/Halogenation of Isoxazole Triflones : The synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, featuring a triflyl group, was achieved through diastereoselective trifluoromethylation and halogenation, indicating potential for antiparasiticides (Kawai et al., 2014).

Future Directions

Isoxazole derivatives, including 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, have significant potential in drug discovery due to their wide range of biological activities . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent research are of prime importance .

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRAFMNVAYGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)

![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)

![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)

![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)

![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)